molecular formula C25H25F3IN3O6 B606753 Cobimetinib Fumarate CAS No. 1369665-02-0

Cobimetinib Fumarate

Cat. No.: B606753
CAS No.: 1369665-02-0
M. Wt: 647.4 g/mol
InChI Key: CBHDLXWLRMYMNL-QTNVCCTOSA-N
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Description

Cobimetinib fumarate is an anti-cancer medication used primarily in combination with vemurafenib to treat melanoma. It is a selective inhibitor of the mitogen-activated protein kinase kinase (MEK) pathway, which plays a crucial role in cell division and survival. This compound is marketed under the brand name Cotellic and has been approved for medical use in various countries, including the United States and the European Union .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cobimetinib fumarate is synthesized through a multi-step chemical process. The synthesis involves the formation of the core structure, followed by the introduction of various functional groups. The key steps include:

  • Formation of the azetidinone ring.
  • Introduction of the piperidine moiety.
  • Coupling of the difluoro-iodoaniline derivative.

The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Cobimetinib fumarate undergoes various chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .

Scientific Research Applications

Cobimetinib fumarate has a wide range of scientific research applications, including:

Mechanism of Action

Cobimetinib fumarate exerts its effects by selectively inhibiting the activity of MEK1 and MEK2, which are key components of the RAS-RAF-MEK-ERK signaling pathway. This pathway is involved in promoting cell division and survival. By inhibiting MEK1 and MEK2, this compound disrupts the signaling cascade, leading to reduced tumor growth and increased apoptosis (programmed cell death) in cancer cells .

Comparison with Similar Compounds

Cobimetinib fumarate is part of a class of drugs known as MEK inhibitors. Other similar compounds include:

Uniqueness

This compound is unique in its specific inhibition of MEK1 and MEK2, and its use in combination with vemurafenib has shown significant efficacy in treating BRAF V600 mutation-positive melanoma. Its selectivity and potency make it a valuable addition to the arsenal of targeted cancer therapies .

Properties

CAS No.

1369665-02-0

Molecular Formula

C25H25F3IN3O6

Molecular Weight

647.4 g/mol

IUPAC Name

(E)-but-2-enedioic acid;[3,4-difluoro-2-(2-fluoro-4-iodoanilino)phenyl]-[3-hydroxy-3-[(2S)-piperidin-2-yl]azetidin-1-yl]methanone

InChI

InChI=1S/C21H21F3IN3O2.C4H4O4/c22-14-6-5-13(19(18(14)24)27-16-7-4-12(25)9-15(16)23)20(29)28-10-21(30,11-28)17-3-1-2-8-26-17;5-3(6)1-2-4(7)8/h4-7,9,17,26-27,30H,1-3,8,10-11H2;1-2H,(H,5,6)(H,7,8)/b;2-1+/t17-;/m0./s1

InChI Key

CBHDLXWLRMYMNL-QTNVCCTOSA-N

SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CCN[C@@H](C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

C1CCNC(C1)C2(CN(C2)C(=O)C3=C(C(=C(C=C3)F)F)NC4=C(C=C(C=C4)I)F)O.C(=CC(=O)O)C(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Cobimetinib hemifumarate;  XL518;  XL 518;  XL-518;  GDC0973;  GDC 0973;  GDC-0973;  RG 7420;  RG-7420;  RG7420;  cobimetinib;  Cotellic.

Origin of Product

United States

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